molecular formula C17H12O B14667775 1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one CAS No. 37913-11-4

1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one

Cat. No.: B14667775
CAS No.: 37913-11-4
M. Wt: 232.28 g/mol
InChI Key: AWDMMAQKTSAXCH-UHFFFAOYSA-N
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Description

1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one is a polycyclic aromatic ketone with the molecular formula C29H20O. This compound is known for its unique structure, which includes a cyclopenta-fused phenanthrene ring system. It is also referred to as 1,3-diphenylcyclopenta[l]phenanthren-2-one .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires high temperatures and the presence of catalysts to facilitate the formation of the cyclopenta-fused ring system .

Industrial Production Methods

Industrial production of this compound often involves large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-cancer properties.

    Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-2h-cyclopenta[l]phenanthren-2-one is unique due to its specific cyclopenta-fused phenanthrene structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

37913-11-4

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

1,3-dihydrocyclopenta[l]phenanthren-2-one

InChI

InChI=1S/C17H12O/c18-11-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)17(16)10-11/h1-8H,9-10H2

InChI Key

AWDMMAQKTSAXCH-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC2=C1C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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